molecular formula C19H22N4S B12152093 3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,4-triazole

3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,4-triazole

Cat. No.: B12152093
M. Wt: 338.5 g/mol
InChI Key: BCHPDWOONRTFDM-UHFFFAOYSA-N
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Description

3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,4-triazole is a complex organic compound that features a triazole ring, a pyridyl group, and a tert-butyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,4-triazole typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the pyridyl and phenyl groups. The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction. The final step often involves the formation of the thioether linkage through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridyl group can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Reduced pyridyl derivatives

    Substitution: Nitrated or halogenated phenyl derivatives

Scientific Research Applications

3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring and pyridyl group are often involved in interactions with biological macromolecules, while the thioether linkage can influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(3-pyridyl)-1,2,4-triazole
  • 3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(2-pyridyl)-1,2,4-triazole
  • 3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,3-triazole

Uniqueness

The unique combination of the triazole ring, pyridyl group, and tert-butyl-substituted phenyl group in 3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,4-triazole imparts distinct chemical and biological properties. The specific positioning of these groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H22N4S

Molecular Weight

338.5 g/mol

IUPAC Name

4-[5-[(4-tert-butylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C19H22N4S/c1-19(2,3)16-7-5-14(6-8-16)13-24-18-22-21-17(23(18)4)15-9-11-20-12-10-15/h5-12H,13H2,1-4H3

InChI Key

BCHPDWOONRTFDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2C)C3=CC=NC=C3

Origin of Product

United States

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